V protein, porcine rubulavirus
Description
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Properties
CAS No. |
147652-41-3 |
|---|---|
Molecular Formula |
C4H6N4O2 |
Synonyms |
V protein, porcine rubulavirus |
Origin of Product |
United States |
Molecular Architecture and Structural Biology
The Porcine rubulavirus V protein is not translated from a distinct gene but is instead encoded by the Phosphoprotein (P) gene through a process of RNA editing. nih.govnih.gov In the case of rubulaviruses, the unedited mRNA transcript of the P gene directly codes for the V protein. nih.govveteriankey.com The insertion of specific numbers of guanosine (B1672433) residues at an editing site is required to produce the full-length P protein. nih.govresearchgate.net
The V protein's structure can be divided into distinct domains, each contributing to its functions:
N-Terminal Domain (NTD): This domain is shared with the P protein. basicmedicalkey.com In related paramyxoviruses, this common N-terminal region has been observed in an ordered state when bound to cellular proteins like DDB1. scispace.com It is essential for interactions with other viral and host proteins. biorxiv.org
C-Terminal Domain (CTD): Unique to the V protein, the CTD is a highly conserved, cysteine-rich region. biorxiv.orgpnas.org Its primary feature is a zinc-finger domain that binds two zinc atoms, which is crucial for the protein's structural integrity and many of its functions. nih.govmdpi.comasm.orgfrontiersin.org This domain is responsible for key protein-protein interactions, including binding to components of the host's immune system and ubiquitin ligase machinery. biorxiv.orgpnas.orgfrontiersin.org Furthermore, the CTD of some paramyxovirus V proteins can act as an oligomerization domain, mediating the formation of V protein complexes. nih.govfrontiersin.org Studies on the PoRV V protein's close relatives show that both the N- and C-terminal domains are required for some of its functions, such as the assembly of degradation complexes. nih.gov
Table 1: Structural Domains of the Porcine Rubulavirus V Protein
| Domain | Description | Key Features & Functions |
| N-Terminal Domain (NTD) | Shared sequence with the Phosphoprotein (P). | Interacts with viral and host proteins; contributes to the formation of functional complexes. scispace.combiorxiv.org |
| C-Terminal Domain (CTD) | Unique, cysteine-rich region specific to the V protein. | Contains a highly conserved zinc-finger motif. nih.govasm.org Mediates oligomerization and interaction with host immune and ubiquitination proteins like STATs, MDA5, and DDB1. biorxiv.orgpnas.orgnih.govfrontiersin.org |
Ubiquitination Pathways and Their Role in Protein Regulation
Ubiquitination is a fundamental post-translational modification in eukaryotic cells where ubiquitin, a small regulatory protein, is attached to a substrate protein. nih.govcdnsciencepub.com This process, carried out by a cascade of E1, E2, and E3 enzymes, can alter a protein's function, localization, or, most notably, mark it for degradation by the proteasome. nih.gov Many viruses have evolved sophisticated mechanisms to hijack the host's ubiquitin-proteasome system (UPS) to dismantle antiviral defenses and promote their own replication. nih.govplos.org
The V proteins of paramyxoviruses are well-documented virulence factors that subvert the host innate immune response, often by manipulating ubiquitination. nih.govplos.org For many members of the Rubulavirus genus, the V protein acts as an adaptor molecule to co-opt a cellular E3 ubiquitin ligase complex. uu.nlnih.gov It assembles a V-degradation complex (VDC) by recruiting cellular components such as Damage-Specific DNA Binding Protein 1 (DDB1) and Cullin 4A (CUL4A), which are parts of a Cullin-RING E3 ligase. nih.govnih.govresearchgate.netuab.edu This complex then targets key antiviral signaling proteins, such as the Signal Transducer and Activator of Transcription (STAT) proteins, for polyubiquitination and subsequent degradation by the proteasome. nih.govmdpi.comnih.gov
Research indicates that the Porcine rubulavirus V protein is a key player in antagonizing the host interferon (IFN) response, a critical arm of innate immunity. nih.govresearchgate.net The mechanism involves targeting crucial components of the IFN signaling pathway. While many related rubulaviruses, like Simian virus 5 (SV5) and Mumps virus, degrade STAT proteins, the specific action of the PoRV V protein may differ. nih.govnih.gov Some evidence suggests that the V protein of the La Piedad Michoacán virus (LPMV) strain of PoRV inhibits the IFN-induced phosphorylation and nuclear translocation of STAT1 and STAT2, thereby blocking their function without necessarily causing their degradation.
In addition to targeting the STAT pathway, paramyxovirus V proteins, including PoRV's, can inhibit other arms of the innate immune system. asm.org The V protein has been shown to interact directly with the helicase domain of the cytosolic RNA sensor Melanoma Differentiation-Associated protein 5 (MDA5). nih.govmdpi.comnih.govnih.gov This interaction, mediated by the V protein's C-terminal domain, blocks MDA5 from binding viral RNA and forming active filaments, thus preventing the induction of type I interferons. mdpi.comnih.gov The V protein can also interact with another RNA helicase, LGP2, to inhibit RIG-I-dependent signaling. asm.orgmdpi.com
Table 2: Proteins Involved in Porcine Rubulavirus V Protein-Mediated Immune Evasion
| Interacting Protein | Cellular Role | Interaction with PoRV V Protein & Consequence |
| STAT1 / STAT2 | Key signal transducers in the interferon (IFN) signaling pathway. nih.gov | The V protein interacts with and inhibits STAT proteins, blocking the IFN antiviral response. The mechanism may involve sequestration or preventing phosphorylation and nuclear entry. nih.gov |
| DDB1 / CUL4A | Components of the Cullin-RING E3 ubiquitin ligase complex. mdpi.comnih.gov | The V protein recruits this E3 ligase complex to target host antiviral proteins. nih.govnih.gov |
| MDA5 | Cytosolic pattern recognition receptor that detects viral RNA and initiates an IFN response. mdpi.comnih.gov | The V protein binds to the MDA5 helicase domain, inhibiting its activation and blocking IFN production. mdpi.comnih.gov |
| LGP2 | RNA helicase that regulates the function of RIG-I and MDA5. asm.orgmdpi.com | The V protein can interact with LGP2, which may contribute to the inhibition of RIG-I signaling pathways. asm.org |
Mechanisms of Porcine Rubulavirus V Protein Mediated Host Immune Evasion
Antagonism of Type I Interferon Signaling Pathway
The V protein of Porcine rubulavirus is a potent antagonist of the type I IFN signaling cascade. nih.govnih.gov Unlike the type II IFN pathway, which it does not appear to inhibit, the V protein effectively neutralizes the cellular response to IFN-α/β. nih.govresearchgate.net This targeted inhibition is crucial for the virus, as the IFN pathway, when activated, triggers the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state in the cell, limiting viral replication and spread. researchgate.netmdpi.com The primary mechanism for this antagonism involves direct interference with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. nih.govnih.gov
Direct Interaction with Signal Transducers and Activators of Transcription (STAT) Proteins
The central strategy of the PoRV-V protein is to directly engage with key components of the JAK-STAT pathway, specifically the STAT proteins. nih.govnih.gov Upon binding of type I IFN to its receptor, STAT1 and STAT2 are typically phosphorylated, form a heterodimer, and associate with Interferon Regulatory Factor 9 (IRF9) to create the ISGF3 complex. researchgate.netmdpi.comfrontiersin.org This complex then translocates to the nucleus to initiate the transcription of antiviral genes. mdpi.comfrontiersin.org The PoRV-V protein intercepts this process by physically interacting with STAT proteins, thereby crippling the signaling cascade. nih.govnih.gov
Research indicates a specific and targeted interaction between the Porcine rubulavirus V protein and STAT2. nih.govnih.govescholarship.org The V protein binds directly to STAT2, a fundamental component of the type I IFN cascade. nih.govnih.gov This interaction is highly specific, as the V protein has been shown to bind porcine STAT2 but not STAT1 in co-immunoprecipitation assays. escholarship.org The last 18 amino acids of the V protein's C-terminus have been identified as the region required for this binding to STAT2 in both human and swine cells. nih.govnih.govresearchgate.net While the V protein of the related Mapuera virus binds to both STAT1 and STAT2 independently, the PoRV-V protein's strategy appears to be centered on targeting STAT2. researchgate.netnih.gov
A direct consequence of the V protein's interaction with STAT2 is the inhibition of IFN-induced phosphorylation of both STAT1 and STAT2. nih.govnih.gov Phosphorylation is the critical activation step for these proteins, carried out by the Janus kinases (JAKs), JAK1 and Tyk2. researchgate.netmdpi.com By targeting STAT2, the PoRV-V protein effectively prevents the activation of both STAT proteins in response to type I IFN. nih.govnih.gov This mechanism is similar to that used by the measles virus V protein, which also inhibits type I IFN-mediated STAT1 and STAT2 phosphorylation. nih.gov The ability of the Peste des petits ruminants virus (PPRV) V protein, from a related morbillivirus, to block Tyk2 phosphorylation suggests a potential upstream target in the pathway, although the precise mechanism for PoRV-V's inhibition of phosphorylation is linked to its binding of STAT2. researcherslinks.comresearchgate.net
By binding STAT2 and preventing the phosphorylation of both STAT1 and STAT2, the Porcine rubulavirus V protein effectively halts the downstream signaling events. nih.govnih.gov The unphosphorylated STAT proteins are unable to dimerize and are consequently retained in the cytoplasm. nih.govnih.gov This sequestration prevents their translocation to the nucleus. nih.govnih.gov As a result, the formation of the IFN-stimulated gene factor 3 (ISGF3) transcriptional complex, which consists of STAT1, STAT2, and IRF9, is blocked. dntb.gov.uanih.gov Without the nuclear translocation of ISGF3, the activation of IFN-stimulated response elements (ISREs) in the promoters of antiviral genes does not occur, thereby abrogating the cell's primary defense against the virus. nih.govmdpi.com
| Feature | Porcine Rubulavirus (LPMV) V Protein | Other Rubulaviruses (e.g., PIV5, MuV) |
| Primary STAT Target | STAT2 | STAT1 (PIV5, MuV), STAT2 (HPIV2) |
| Effect on STAT Phosphorylation | Inhibition | Not the primary mechanism |
| Effect on STAT Nuclear Translocation | Inhibition | N/A (protein is degraded) |
| STAT Protein Degradation | No | Yes |
Interference with Pattern Recognition Receptor (PRR) Signaling
In addition to dismantling the downstream IFN signaling pathway, paramyxovirus V proteins are known to interfere with the initial recognition of viral components by pattern recognition receptors (PRRs), which are responsible for triggering IFN production. The V proteins of many paramyxoviruses, including PoRV, have been shown to interact with the RNA helicase LGP2 (Laboratory of Genetics and Physiology 2). nih.govasm.org LGP2 is a regulator of the RIG-I-like receptor (RLR) pathway, which senses viral RNA in the cytoplasm. mdpi.com The V protein of Parainfluenza virus 5 (PIV5) interacts with LGP2 to cooperatively inhibit IFN induction by RIG-I ligands. asm.org Furthermore, the V proteins of most paramyxoviruses are known to bind to another RLR, MDA5, preventing its activation and subsequent IFN-β production. nih.govpnas.org The cysteine-rich C-terminal domain of the V protein is essential for this interaction with MDA5. pnas.org While the V protein of PoRV has been confirmed to interact with LGP2, its direct interaction with MDA5 is inferred from the highly conserved nature of this function among paramyxovirus V proteins. nih.govasm.org Some rubulavirus V proteins can also inhibit the kinases TBK1 and IKK-ε, which are downstream of both RIG-I and MDA5, representing another layer of PRR pathway inhibition. nih.gov
| Target Molecule | Interaction with Porcine Rubulavirus V Protein | General Function of Target | Consequence of Interaction |
| STAT2 | Direct binding via C-terminal domain nih.govnih.govescholarship.org | Signal transducer in Type I IFN pathway researchgate.netmdpi.com | Inhibition of STAT1/STAT2 phosphorylation and nuclear translocation nih.govnih.gov |
| LGP2 | Confirmed interaction nih.govasm.org | Regulator of RIG-I signaling mdpi.com | Inhibition of RIG-I-dependent IFN induction asm.org |
| MDA5 | Inferred (common target for paramyxovirus V proteins) nih.govpnas.org | Cytoplasmic sensor of viral RNA mdpi.compnas.org | Inhibition of IFN-β production pnas.org |
Disruption of Melanoma Differentiation-Associated Gene 5 (MDA5) Signaling
MDA5 is a primary sensor for long double-stranded RNA (dsRNA), a common replication intermediate for RNA viruses, and is a major target for antagonism by paramyxovirus V proteins. mdpi.comscielo.br The V proteins of at least 13 different paramyxoviruses have been shown to bind to MDA5 and inhibit IFN induction. wjgnet.com
The V protein directly targets the helicase domain of MDA5. mdpi.comnih.gov Structural studies involving the crystal structure of porcine MDA5 in complex with the PIV5 V protein have provided a detailed molecular understanding of this interaction. nih.govnih.gov The analysis revealed that the V protein binds to a specific region of the MDA5 helicase domain, causing the local unfolding of MDA5's ATP-hydrolysis domain. mdpi.comunina.itnih.gov This binding disrupts the conserved helicase fold and, consequently, inhibits the ATPase activity of MDA5, which is essential for its function. mdpi.comnih.govosti.gov
The ATP hydrolysis-driven conformational changes in MDA5 are required for it to form long, cooperative filaments along dsRNA templates. mdpi.comnih.gov This filament formation is the critical step that exposes the CARD domains for interaction with the downstream adaptor protein MAVS, leading to signal propagation. By binding to MDA5 and inhibiting its ATPase activity, the V protein prevents the formation of these essential RNA-bound MDA5 filaments. mdpi.comunina.itnih.govnih.gov This disruption effectively blocks MDA5 activation and subsequent downstream signaling, representing a potent mechanism of immune evasion. nih.gov
| Target Protein | V Protein Action | Effect on Target Protein | Outcome |
| MDA5 | Binds directly to the helicase domain. mdpi.comwjgnet.com | Unfolds the ATPase domain, inhibiting its hydrolytic activity. unina.itnih.govnih.gov | Prevents MDA5 filament formation and activation of downstream signaling. mdpi.comnih.gov |
Targeting Downstream Kinases of IRF3/7 Pathways
Beyond targeting the initial RNA sensors, the V proteins of some paramyxoviruses, particularly within the Rubulavirus genus, can also inhibit key kinases that lie downstream of both the RIG-I and MDA5 pathways. unina.itwjgnet.com Upon activation, the RIG-I and MDA5 pathways converge on a kinase complex that includes TANK-Binding Kinase 1 (TBK1) and the Inhibitor of nuclear factor Kappa-B Kinase epsilon (IKKε). unina.itresearchgate.net These kinases are responsible for phosphorylating the transcription factors Interferon Regulatory Factor 3 (IRF3) and IRF7, a critical step for their dimerization, nuclear translocation, and activation of type I IFN gene transcription. researchgate.netnih.gov
The V proteins of rubulaviruses such as PIV5, Mumps virus (MuV), and human parainfluenza virus 2 (hPIV2) have been shown to interact with and inhibit both TBK1 and IKKε. unina.itfrontiersin.orgwjgnet.com The V protein acts as a decoy substrate for these kinases, preventing them from phosphorylating their natural target, IRF3. wjgnet.comnih.gov This strategy allows the virus to effectively shut down the IFN response at a central convergence point, neutralizing signals originating from multiple pattern recognition receptors. wjgnet.com
Inhibition of TANK-Binding Kinase 1 (TBK-1) and Inhibitor of NF-κB Kinase ε (IKKε)
The activation of type I IFN production is a critical first line of defense against viral infections. This process relies on the recognition of viral components by cellular pattern recognition receptors (PRRs), such as RIG-I and melanoma differentiation-associated gene 5 (mda-5). mdpi.comnih.gov Upon activation, these receptors initiate a signaling cascade that converges on two key IKK-related kinases: TANK-Binding Kinase 1 (TBK-1) and the Inhibitor of NF-κB Kinase ε (IKKε). nih.govpnas.orgembopress.org These kinases are responsible for phosphorylating and activating interferon regulatory factors (IRFs), primarily IRF-3 and IRF-7. nih.govfrontiersin.org Activated IRFs then translocate to the nucleus to drive the transcription of IFN-β and other type I IFNs. nih.gov
While direct experimental evidence detailing the interaction between the Porcine rubulavirus V protein and the TBK-1/IKKε kinases is not yet fully elucidated, the V proteins of numerous other paramyxoviruses, including those in the Rubulavirus genus, are known to target this crucial step. nih.govfrontiersin.org Several studies demonstrate that paramyxovirus V proteins can act as surrogate substrates for TBK-1 and IKKε, effectively competing with the natural substrate, IRF-3. nih.govfrontiersin.org This competitive inhibition prevents IRF-3 phosphorylation, blocking its activation and subsequent induction of IFN genes. frontiersin.org
Furthermore, some paramyxovirus V proteins disrupt the signaling pathway upstream of the kinases. The V proteins of Simian virus 5 (SV5), Mumps virus (MuV), and Hendra virus (HeV) have been shown to bind directly to the PRR mda-5, inhibiting its ability to activate the downstream kinase complex. pnas.org Given the conserved nature of the V protein's cysteine-rich C-terminal domain among paramyxoviruses, it is highly probable that the PoRV V protein employs a similar strategy of targeting the TBK-1/IKKε axis, either directly or by interfering with upstream activators, to dismantle the host's initial antiviral response. nih.govpnas.org
Regulation of Interferon-Stimulated Gene (ISG) Expression
The production of type I interferons triggers the JAK-STAT signaling pathway, leading to the transcriptional upregulation of hundreds of interferon-stimulated genes (ISGs). nih.gov These ISGs encode effector proteins with direct antiviral functions that establish a protective "antiviral state" within the cell and surrounding tissues. nih.govresearchgate.net The Porcine rubulavirus, likely through the action of its V protein, has developed mechanisms to counteract this response by suppressing the expression of key ISGs. nih.govresearchgate.net
Transcriptional Suppression of Antiviral Genes (e.g., MxA, ISG15)
Research has shown that PoRV infection can inhibit the transcription of several crucial ISGs in a dose-dependent manner. nih.govresearchgate.net In-vitro studies using neuroblastoma cells demonstrated that while a low titer of PoRV stimulated the transcription of genes such as IFNα, IFNβ, STAT1, STAT2, and OAS, a higher viral load did not stimulate transcription above the levels of uninfected cells, suggesting an active suppression mechanism. nih.govresearchgate.net
One of the most potent antiviral effector proteins induced by IFN is the myxovirus-resistance protein A (MxA). MxA is a dynamin-like large GTPase that can trap viral components, inhibiting viral replication. nih.gov In studies of PoRV, MxA gene transcription was not detected in either infected or uninfected cells. nih.govresearchgate.net However, even when cells were primed with IFNα to induce an antiviral state, a high dose of PoRV failed to further stimulate MxA transcription, indicating the virus actively prevents its expression. nih.govresearchgate.net
Interferon-stimulated gene 15 (ISG15) is another critical antiviral protein. ISG15 is a ubiquitin-like modifier that can be conjugated to both host and viral proteins (a process called ISGylation), modulating their function to limit viral spread. nih.gov While specific data on PoRV's direct effect on ISG15 is limited, the suppression of ISG15 is a known immune evasion tactic for other paramyxoviruses and RNA viruses. nih.govnih.govplos.org For example, Porcine Respirovirus 1 (PRV1) infection shows a strong inhibitory effect on ISG15 induction. nih.gov Given that the PoRV V protein targets the broader IFN system, it is plausible that it also contributes to the suppression of ISG15 expression. nih.gov
The following table summarizes the observed effects of different PoRV titers on the transcription of IFN pathway genes in neuroblastoma cells, as reported in scientific studies. nih.govresearchgate.net
| Gene | Uninfected Cells | PoRV Infection (Low Titer) | PoRV Infection (High Titer) | Finding |
| IFNα/β | Basal Level | Stimulated | No stimulation above basal | High viral load inhibits induction. nih.govresearchgate.net |
| STAT1/STAT2 | Basal Level | Stimulated | No stimulation above basal | High viral load inhibits induction. nih.govresearchgate.net |
| OAS | Basal Level | Stimulated | Decreased to basal level | High viral load inhibits induction. nih.govresearchgate.net |
| PKR | Basal Level | Not Modified | Not Modified | Transcription not affected by infection. nih.govresearchgate.net |
| MxA | Not Observed | Not Observed | Not Observed | Transcription is actively suppressed. nih.govresearchgate.net |
Impact on Cellular Antiviral State
The ability of the Porcine rubulavirus V protein to suppress the transcription of ISGs has a profound impact on the cell's capacity to establish an effective antiviral state. nih.govresearchgate.net By preventing the expression of crucial effector proteins like MxA, OAS, and likely ISG15, the virus effectively disarms the host's intrinsic cellular defenses. nih.gov This failure to produce antiviral proteins means that key processes of viral replication, transcription, and protein synthesis can proceed with little to no interference. nih.gov
The dose-dependent nature of this suppression suggests that as the viral load increases within the host, its ability to overwhelm the IFN system becomes more pronounced. nih.govresearchgate.net This mechanism allows the virus to replicate efficiently, leading to the characteristic nervous, respiratory, and reproductive signs associated with blue eye disease. nih.gov The subversion of the ISG-mediated antiviral state is therefore a cornerstone of PoRV pathogenesis and its success as a pathogen. nih.govresearchgate.net
Interactions of Porcine Rubulavirus V Protein with Viral Components
Association with Nucleoprotein (NP)
The nucleoprotein (NP) of PoRV is a structural protein that encapsidates the viral RNA genome, forming the ribonucleoprotein (RNP) complex, which serves as the template for transcription and replication. nih.govnih.gov Research has demonstrated a direct interaction between the V protein and the NP protein. nih.govtandfonline.comnih.gov This association is mediated by the unique C-terminal domain of the V protein. nih.govtandfonline.comnih.gov
The interaction between the V and NP proteins is significant for the viral replication process. While the precise functional consequence of this interaction is still under investigation, it is hypothesized to play a regulatory role in the synthesis of viral RNA. The V protein may modulate the activity of the viral polymerase complex by influencing the conformation or accessibility of the NP-coated genomic RNA.
Table 1: Interaction of PoRV V Protein with Viral Nucleoprotein (NP)
| Interacting Protein | Domain of Interaction | Proposed Function |
|---|---|---|
| Nucleoprotein (NP) | C-terminal domain of V protein | Regulation of viral RNA synthesis |
Interaction with Phosphoprotein (P)
The phosphoprotein (P) is an essential component of the viral polymerase complex, acting as a cofactor for the large protein (L), the catalytic subunit of the RNA-dependent RNA polymerase. The P gene of PoRV is complex, encoding not only the P protein but also the V and C proteins through alternative reading frames and RNA editing. medigraphic.comtandfonline.com
Studies have shown that the V protein of PoRV interacts with the P protein. nih.govtandfonline.com This interaction is also mediated through the C-terminal portion of the V protein. nih.govtandfonline.com Given that both P and V proteins are encoded by the same gene, their interaction suggests a sophisticated mechanism of autoregulation. This interaction likely influences the assembly and function of the viral replication and transcription machinery. A shift in the editing of the P gene, leading to altered levels of P and V proteins, has been associated with persistent infections, highlighting the importance of the P-V interaction in the viral life cycle. slu.se
Table 2: Interaction of PoRV V Protein with Viral Phosphoprotein (P)
| Interacting Protein | Domain of Interaction | Proposed Function |
|---|---|---|
| Phosphoprotein (P) | C-terminal domain of V protein | Autoregulation of viral polymerase activity |
Potential Linkages with Other Viral Proteins (e.g., L protein)
The large protein (L) is the enzymatic core of the viral RNA polymerase, responsible for both transcription and replication of the viral genome. nih.govnih.gov While direct interaction studies between the PoRV V protein and the L protein are not as extensively documented as those with NP and P, the functional relationship is implicit. The V protein's interaction with both NP and P, key components of the RNP complex, strongly suggests an indirect or transient association with the L protein to modulate polymerase activity.
The polymerase complex in paramyxoviruses is a dynamic structure, and the V protein, through its interactions with NP and P, likely influences the processivity and template-binding affinity of the L protein. Reductions in the mRNA levels of the L protein gene have been observed in persistently infected cells, a condition also linked to changes in P gene editing and V protein expression, further suggesting a coordinated regulation involving V, P, and L proteins. slu.se
Table 3: Potential Linkages of PoRV V Protein with Other Viral Proteins
| Interacting Protein | Nature of Linkage | Implied Function |
|---|---|---|
| Large protein (L) | Indirect/Functional | Modulation of RNA-dependent RNA polymerase activity |
Role of V Protein in Porcine Rubulavirus Replication and Persistence
Contribution to Viral Genome Replication and Transcription Dynamics
The replication and transcription of the Porcine rubulavirus genome are complex processes orchestrated by a viral ribonucleoprotein (RNP) complex, which consists of the genomic RNA encapsidated by the nucleoprotein (NP), the phosphoprotein (P), and the large protein (L), which is the viral RNA-dependent RNA polymerase. slu.setandfonline.comexpasy.org The V protein, while not a primary component of the polymerase complex, significantly influences these processes through its interaction with the nucleoprotein.
Research has demonstrated that both the P and V proteins of the Porcine rubulavirus (specifically the La Piedad Michoacán virus strain, LPMV) interact with the NP protein. slu.setandfonline.comnih.gov This interaction is mediated by the unique C-terminal domain of the V protein. tandfonline.com The binding of the V protein to NP is thought to be crucial for regulating the synthesis of viral RNA. While the P protein is essential for positioning the L polymerase on the nucleocapsid template, the V protein's interaction with NP may modulate the polymerase's activity, thereby affecting the balance between transcription of viral mRNAs and replication of the full-length genome. In the broader context of paramyxoviruses, the V protein's role in RNA synthesis can be inhibitory, suggesting a mechanism for controlling the rate of viral replication to potentially facilitate immune evasion and the establishment of long-term infections. slu.se
For rubulaviruses like PoRV, the V protein is produced from the unedited transcript of the P gene. asm.org This is in contrast to some other paramyxoviruses where the P protein is the product of the unedited transcript. asm.org This expression strategy underscores the importance of the V protein in the viral life cycle of PoRV.
| Interacting Viral Protein | Domain of V Protein Involved | Functional Significance |
|---|---|---|
| Nucleoprotein (NP) | C-terminal domain | Modulation of viral RNA synthesis and replication. slu.setandfonline.com |
Influence on Establishment and Maintenance of Persistent Infections
The ability of Porcine rubulavirus to establish persistent infections is a key aspect of its pathogenesis, and the V protein appears to be a central player in this process. nih.govnih.gov Persistent infections are characterized by the continued presence of the virus in the host, often at low levels and without causing acute disease. nih.gov This allows the virus to remain in a host population and be a continuous source of transmission. nih.gov
One of the primary mechanisms by which the V protein facilitates persistence is through its potent antagonism of the host's innate immune response, particularly the interferon (IFN) system. nih.govscielo.br Research on the LPMV strain of PoRV has shown that the V protein specifically targets the STAT2 protein, a key component of the type I IFN signaling pathway. nih.gov The V protein binds to STAT2, a process for which the last 18 amino acids of the V protein are crucial. nih.gov This binding prevents the IFN-induced phosphorylation and subsequent nuclear translocation of both STAT1 and STAT2. nih.govresearchgate.net By blocking this cascade, the V protein effectively shuts down the expression of numerous antiviral genes, allowing the virus to replicate more efficiently and persist within the host. nih.govresearchgate.net Notably, this mechanism in PoRV does not lead to the degradation of STAT proteins, a strategy observed in some other rubulaviruses. nih.govnih.gov
Unpublished data from cell culture studies have suggested that during persistent infections, there is a significantly higher expression of the V protein compared to the P protein. veteriankey.com This shift in the P/V protein expression ratio could be a viral strategy to maintain a persistent state by continuously suppressing the host's antiviral defenses. Furthermore, a study of different PoRV isolates identified a mutation in the V protein of a virus recovered from a persistently infected pig. slu.senih.gov This mutation was located in a region known to be important for antagonizing the host's immune response, suggesting that alterations in the V protein's function could be a mechanism for viral adaptation and the establishment of a long-term, less pathogenic presence in the host. slu.se
| Mechanism | Molecular Target | Outcome |
|---|---|---|
| Inhibition of Type I Interferon Signaling | STAT2 | Prevents phosphorylation and nuclear translocation of STAT1 and STAT2, blocking antiviral gene expression. nih.govresearchgate.net |
| Potential for Altered Expression Levels | - | Increased V protein to P protein ratio may favor a persistent state. veteriankey.com |
| Viral Adaptation | V protein sequence | Mutations may alter immune antagonism, facilitating long-term infection. slu.senih.gov |
V Protein as a Key Virulence Factor in Virus-Host Dynamics
The virulence of Porcine rubulavirus, which can manifest as respiratory illness, neurological signs ("blue eye"), and reproductive failure in pigs, is intrinsically linked to the functions of the V protein. slu.sescielo.briastate.edu By effectively dismantling the early antiviral defenses of the host, the V protein allows for higher levels of viral replication and dissemination to various tissues, including the central nervous system and reproductive organs. nih.govresearchgate.netveteriankey.com
The V protein's role as an interferon antagonist is a primary contributor to its function as a virulence factor. nih.govslu.sescielo.br The ability to block the IFN response is critical for the virus to overcome the initial host defenses and establish a productive infection. The specific targeting of STAT2 by the PoRV V protein is a sophisticated strategy to achieve this immunosuppression. nih.gov
Furthermore, mutations within the V protein can directly impact the virulence of the virus. slu.senih.gov As observed in an isolate from a persistently infected pig, a single mutation in the V protein could potentially attenuate its immune-suppressive functions, leading to a less virulent phenotype that is more suited for long-term persistence rather than acute disease. slu.se This highlights the delicate balance the virus must maintain between replication, virulence, and persistence, with the V protein acting as a key modulator of these aspects. While other viral proteins, such as the hemagglutinin-neuraminidase (HN) protein, are also major determinants of pathogenicity and tissue tropism, the V protein's fundamental role in counteracting the host's innate immunity makes it an indispensable virulence factor in the complex dynamics of Porcine rubulavirus infection. researchgate.netresearchgate.net
| Contribution to Virulence | Mechanism |
|---|---|
| Immune Evasion | Antagonism of the type I interferon pathway via STAT2 binding. nih.govresearchgate.net |
| Facilitation of Viral Spread | Suppression of early antiviral responses allows for increased viral replication and dissemination. nih.govveteriankey.com |
| Modulation of Pathogenicity | Mutations in the V protein can alter virulence, influencing the balance between acute disease and persistence. slu.senih.gov |
Evolutionary Aspects and Genetic Variation of the Porcine Rubulavirus V Protein
Phylogenetic Relationships within the Rubulavirus Genus
Phylogenetic analyses based on the sequence and organization of the viral genome have situated Porcine rubulavirus within the Rubulavirus genus of the Paramyxoviridae family. cabidigitallibrary.orgnih.gov Early studies analyzing various protein genes, including the fusion (F) protein, indicated a close relationship to Mumps virus (MuV) and Simian virus 5 (SV5), which supported its classification as a rubulavirus. cabidigitallibrary.orgnih.gov However, more recent and comprehensive genomic sequencing has revealed a more nuanced placement within the genus. nih.gov
Porcine rubulavirus shares a moderate degree of protein sequence homology with Mumps virus, approximately 41–47%. veteriankey.com This genetic closeness is reflected in a similar organ tropism, with both viruses capable of causing meningoencephalitis and affecting the reproductive tract. veteriankey.com Despite these similarities, the V proteins of PoRV, MuV, and SV5 (also known as Parainfluenza virus 5, PIV5) have evolved distinct strategies to dismantle the host interferon (IFN) signaling pathway, a critical component of innate immunity.
The primary mechanism of many paramyxovirus V proteins involves targeting STAT (Signal Transducer and Activator of Transcription) proteins, which are essential for transducing IFN signals. The V proteins of MuV and SV5 achieve this by inducing the degradation of specific STAT proteins. nih.gov The SV5 V protein targets STAT1 for proteasomal degradation, while the Mumps virus V protein targets both STAT1 and STAT2 for degradation. nih.govunige.ch
In contrast, the PoRV V protein, specifically from the La Piedad Michoacán virus (LPMV) strain, employs a non-degradative mechanism. It antagonizes the type I IFN response by binding directly to STAT2. researchgate.netescholarship.orgresearchgate.net This interaction prevents the subsequent IFN-induced phosphorylation and nuclear translocation of the STAT1 and STAT2 complex, effectively halting the signaling cascade without destroying the STAT proteins themselves. researchgate.netresearchgate.net The C-terminal region of the PoRV V protein, particularly the last 18 amino acids, has been identified as essential for this binding to STAT2. researchgate.netresearchgate.net
| Feature | Porcine Rubulavirus (PoRV) V Protein | Mumps Virus (MuV) V Protein | Simian Virus 5 (SV5/PIV5) V Protein |
| Primary STAT Target | STAT2 researchgate.netescholarship.org | STAT1 and STAT2 nih.gov | STAT1 nih.gov |
| Mechanism of Action | Binds STAT2, preventing STAT1/STAT2 phosphorylation and nuclear translocation (non-degradative). researchgate.netresearchgate.net | Induces proteasomal degradation of STAT1 and STAT2. nih.gov | Induces proteasomal degradation of STAT1. nih.gov |
| Key Functional Domain | C-terminal 18 amino acids required for STAT2 binding. researchgate.netresearchgate.net | Interacts with STATs via a tryptophan-rich motif in its C-terminal domain. unige.ch | C-terminal cysteine-rich domain is critical for IFN inhibition. wjgnet.comnih.gov |
Full-length genome sequencing has demonstrated that Porcine rubulavirus is more closely related to Mapuera virus (MPRV) than to any other known rubulavirus, including Mumps virus. cabidigitallibrary.orgnih.govnih.gov MPRV was first isolated from a fruit bat in Brazil in 1979, near the time PoRV emerged in pigs in the Americas, suggesting a possible shared ancestry and that bats may be a natural reservoir. veteriankey.comnih.gov
This close evolutionary link is reinforced by a unique genomic feature: both PoRV and MPRV possess an open reading frame (ORF) at the 5' end of the P gene that overlaps with the P protein coding region. nih.gov This is analogous to the C protein ORF found in most paramyxoviruses but is notably absent in other rubulaviruses like MuV and SV5. nih.gov
The V proteins of PoRV and MPRV also share a similar, though not identical, mechanism for evading the host immune system. Like PoRV, the MPRV V protein inhibits IFN signaling by preventing the nuclear translocation of STAT proteins without inducing their degradation. wjgnet.comnih.gov However, the MPRV V protein sequesters both STAT1 and STAT2 in the cytoplasm and can bind to them independently. wjgnet.comnih.gov In contrast, current evidence indicates the PoRV V protein's primary interaction is with STAT2. researchgate.netescholarship.org
Analysis of V Protein Gene Sequence Variation Among Porcine Rubulavirus Isolates
Since its emergence, PoRV has diverged into several genetic lineages, which have been primarily characterized based on sequence variations in the hemagglutinin-neuraminidase (HN) protein gene. tandfonline.comnih.govslu.se These studies have identified at least three distinct genetic groups associated with different clinical presentations and virulence. nih.govtandfonline.com
While the HN gene has been the focus of most phylogenetic studies, research has confirmed that the P gene, which encodes the V protein via an unedited transcript, is expressed across all PoRV isolates, and its RNA editing site is well-conserved. slu.senih.gov The full-length genome of the original 1984 isolate (PorPV-LPMV/1984) has been characterized, but sequence data for the V gene from a wide range of isolates remains less comprehensive than for the HN gene. veteriankey.comnih.gov
Nevertheless, molecular characterization of various isolates from different outbreaks in Mexico has revealed genetic variation in the V protein gene. nih.gov These genetic comparisons indicate that different variants of PoRV are circulating within the swine population. nih.govnih.gov
| Isolate Group/Lineage | Representative Isolates | General Findings Related to P/V Gene |
| Group 1 | PorPV-LPMV/1984, PorPV-PAC-4/1993 | The V protein of LPMV has been extensively studied for its role in IFN antagonism. researchgate.netresearchgate.net |
| Group 2 | PorPV-PAC-2/1990, PorPV-PAC-3/1992, PorPV-CI, II, III, IV | All isolates show a conserved editing site in the P gene, allowing for V protein expression. slu.senih.gov |
| Group 3 | PorPV-PAC-6/2001, PorPV-PAC-7/2002, PorPV-PAC-8/2002 | Genetic comparisons have identified mutations in the V protein gene in some isolates. nih.gov |
Impact of V Protein Mutations on Immune Antagonism Phenotypes
The V protein is a key virulence factor, and mutations within its gene can significantly alter the virus's ability to evade host immunity. The primary immune antagonism phenotype of the PoRV V protein is the inhibition of the type I IFN signaling pathway. nih.govresearchgate.net This function is crucial for establishing a productive infection before the adaptive immune response is mounted.
The mechanism of this antagonism is the V protein's direct interaction with STAT proteins. nih.govresearchgate.net Research has shown that the PoRV V protein specifically binds to porcine STAT2, which in turn prevents the IFN-induced nuclear translocation of the STAT1/STAT2 heterodimer. researchgate.netescholarship.org This blockade effectively shuts down the transcription of numerous interferon-stimulated genes (ISGs) that have antiviral functions. nih.gov
Studies comparing different PoRV isolates have revealed that mutations in the V protein gene can impact this immune evasion function. The V protein of one particular isolate was found to have a mutation that has been implicated in its ability to antagonize the host's antiviral immune responses. nih.gov This suggests that, like the HN protein, the V protein is subject to selective pressure from the host immune system, leading to the emergence of variants with potentially enhanced immune antagonism capabilities. researchgate.netresearchgate.net
| Host Protein Target | PoRV V Protein Interaction | Functional Consequence | Impact of Mutations |
| STAT2 | Direct binding, mediated by the V protein's C-terminus. researchgate.netescholarship.org | Prevents IFN-induced phosphorylation and nuclear translocation of the STAT1/STAT2 complex. researchgate.netresearchgate.net | Specific mutations have been identified in field isolates that are implicated in altering the antagonism of the host immune response. nih.gov |
| STAT1 | No direct binding demonstrated; its nuclear translocation is blocked due to the sequestration of STAT2. researchgate.netescholarship.org | Inhibition of the JAK-STAT signaling pathway and transcription of Interferon-Stimulated Genes (ISGs). nih.govresearchgate.net | Not explicitly detailed, but mutations affecting STAT2 binding would consequently affect the inhibition of STAT1 function. |
| Interferon (IFN) Pathway | Acts as a direct antagonist of the IFN signaling cascade. nih.govresearchgate.net | Allows the virus to replicate more efficiently in the early stages of infection by overcoming the host's innate antiviral state. nih.gov | Variations in V protein sequences among isolates may correlate with differences in virulence and pathogenesis. nih.gov |
Compound and Protein Reference Table
| Name | Type |
| V protein, porcine rubulavirus | Viral Protein |
| P protein | Viral Protein |
| C protein | Viral Protein |
| Hemagglutinin-neuraminidase (HN) | Viral Protein |
| Fusion (F) protein | Viral Protein |
| STAT1 (Signal Transducer and Activator of Transcription 1) | Host Protein |
| STAT2 (Signal Transducer and Activator of Transcription 2) | Host Protein |
| Interferon (IFN) | Host Cytokine |
Advanced Research Methodologies for Studying Porcine Rubulavirus V Protein
Molecular Biology Techniques
Molecular biology provides the foundational tools for manipulating and analyzing the V protein at the genetic level. Techniques such as site-directed mutagenesis, reverse genetics, and quantitative RT-PCR are indispensable for correlating specific genetic features with protein function.
Site-directed mutagenesis is a powerful technique used to introduce precise, targeted mutations (substitutions, insertions, or deletions) into the V protein's coding sequence. By altering specific amino acids or entire domains, researchers can assess their importance for the protein's functions, such as its role in counteracting the host's innate immune response. nih.gov The V proteins of paramyxoviruses, including porcine rubulavirus, possess conserved domains, such as a C-terminal cysteine-rich domain that is crucial for its function. asm.org This domain binds zinc and is essential for interactions with host proteins involved in the interferon (IFN) signaling pathway. asm.org
For instance, studies on related paramyxoviruses have shown that mutating conserved cysteine residues within this C-terminal domain can abolish the V protein's ability to induce the degradation of key signaling proteins like STAT1 or STAT2, without necessarily preventing the initial binding. nih.gov Similarly, mutations in the N-terminal region of the V protein have been shown to affect its interaction with the viral nucleoprotein (NP). frontiersin.org By creating a series of mutants and observing the functional outcomes, a detailed map of the V protein's functional domains can be constructed.
Table 1: Examples of Site-Directed Mutagenesis Targets in Paramyxovirus V Proteins and Their Functional Implications This table is illustrative, drawing on findings from related paramyxoviruses to suggest potential research avenues for the Porcine Rubulavirus V protein.
| Target Domain/Residue | Type of Mutation | Observed/Hypothesized Functional Effect | Associated Function |
|---|---|---|---|
| C-terminal Cysteine-Rich Domain | Cysteine to Alanine Substitution | Abolishes ability to induce STAT protein degradation. nih.gov | Interferon Antagonism |
| N-terminal Domain | Deletion/Substitution | Disrupts interaction with Nucleoprotein (NP). frontiersin.org | Viral Replication/Assembly |
| Conserved Tryptophan (Trp) Motif | Tryptophan to Alanine Substitution | Prevents binding to STAT proteins. nih.gov | Protein-Protein Interaction |
| Putative Nuclear Localization Signal | Substitution of basic residues | Alters subcellular localization from nucleus to cytoplasm. | Intracellular Trafficking |
Reverse genetics is a revolutionary technology that allows scientists to recover infectious, live viruses from a full-length cDNA copy of the viral genome. researchgate.netresearchgate.net This approach is paramount for studying the role of the V protein in the context of a complete viral life cycle. Researchers can introduce any desired mutation, deletion, or even insert a tag (like a fluorescent protein) into the V protein gene within the cDNA clone and then generate a recombinant virus carrying this modified V protein. researchgate.netnih.gov
The ability to create "knockout" viruses, where the expression of the V protein is completely ablated, has been fundamental in proving its role in counteracting host defenses and determining viral pathogenicity in vivo. researchgate.net Likewise, creating viruses with specific point mutations (as designed through site-directed mutagenesis) allows for a precise evaluation of a particular amino acid's contribution to viral replication and immune evasion in a biologically relevant setting. nih.gov
Table 2: General Workflow for V Protein Manipulation using a DNA-Launched Reverse Genetics System
| Step | Description | Purpose |
|---|---|---|
| 1. Full-Length cDNA Clone | The entire genome of Porcine Rubulavirus is cloned into a bacterial plasmid under the control of a suitable promoter (e.g., T7). nih.gov | Create a stable, manipulable DNA copy of the RNA virus genome. |
| 2. Mutagenesis | Site-directed mutagenesis is performed on the plasmid to alter the V protein coding sequence as desired (e.g., introduce a point mutation or deletion). | Introduce a specific genetic change to study its functional consequence. |
| 3. In Vitro Transcription/Transfection | The modified full-length plasmid, along with support plasmids expressing the viral polymerase complex (L, P, and NP proteins), is transfected into susceptible host cells. nih.gov | Initiate the viral replication and transcription cycle from the DNA template. |
| 4. Virus Rescue | The transfected cells produce new, infectious recombinant virions containing the modified V protein gene. | Generate a stock of live, genetically engineered virus. |
| 5. Characterization | The rescued virus is isolated, amplified, and its phenotype is analyzed (e.g., growth kinetics, effect on host cells, protein expression). | Determine the functional impact of the introduced mutation on the virus. |
Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the amount of a specific RNA in a sample. tandfonline.com In the context of the V protein, qRT-PCR is used in two primary ways: to measure the expression of the V protein's own mRNA and to quantify the V protein's effect on host gene expression. nih.gov
The P gene of porcine rubulavirus, which encodes the P and V proteins, is known to be highly expressed during infection, making it a reliable target for detection. tandfonline.comslu.se Researchers have developed specific qRT-PCR assays to detect and quantify porcine rubulavirus RNA in clinical and experimental samples. nih.goviastate.edu Furthermore, qRT-PCR is crucial for functional studies investigating the V protein's role as an interferon antagonist. By measuring the mRNA levels of interferon-stimulated genes (ISGs) like OAS, PKR, and MxA in infected cells, scientists can determine if the V protein successfully suppresses this key antiviral pathway. nih.gov A functional V protein would lead to significantly lower levels of ISG transcripts compared to an infection with a virus containing a non-functional V protein. nih.gov
Table 3: Illustrative qRT-PCR Data on Interferon-Stimulated Gene (ISG) Expression This table presents hypothetical data demonstrating the expected outcome of a qRT-PCR experiment designed to test V protein function.
| Condition | Gene Target | Relative mRNA Expression (Fold Change vs. Uninfected) | Interpretation |
|---|---|---|---|
| Uninfected Cells | IFN-β | 1 | Basal expression level. |
| Infected (Wild-Type PoRV) | IFN-β | 5 | Infection induces an interferon response. |
| Infected (V-deficient PoRV) | IFN-β | 50 | The absence of V protein leads to a much stronger IFN response. |
| Uninfected Cells | ISG (e.g., MxA) | 1 | Basal expression level. |
| Infected (Wild-Type PoRV) | ISG (e.g., MxA) | 10 | The V protein suppresses the full induction of ISGs. |
| Infected (V-deficient PoRV) | ISG (e.g., MxA) | 200 | Without V protein suppression, ISG expression is robustly activated. |
In Vitro Cellular Models
To investigate the molecular interactions and functional consequences of V protein expression, researchers utilize various in vitro cellular models. These models provide a controlled environment to study viral replication, immune evasion mechanisms, and the specific effects of the V protein.
Porcine Cell Lines (e.g., PK-15) for Replication and Immune Response Studies
Porcine kidney (PK-15) cells are a cornerstone for studying porcine rubulavirus. slu.senih.gov These cells are derived from pigs, the natural host of the virus, making them a highly relevant model for studying viral replication and the host immune response. slu.senih.gov Research has shown that PoRV can establish a persistent infection in PK-15 cells. slu.se Studies using these cells have been instrumental in understanding the distribution of other viral proteins, such as the hemagglutinin-neuraminidase (HN) and nucleoprotein (NP), during infection. nih.govresearchgate.net
Co-immunoprecipitation assays performed in a porcine kidney cell line (PK13) have demonstrated that the LPMV-V protein specifically binds to porcine STAT2, but not STAT1. nih.gov This interaction is a key mechanism by which the V protein antagonizes the type I interferon (IFN) signaling pathway, a critical arm of the innate immune response. nih.gov By binding to STAT2, the V protein prevents the phosphorylation and subsequent nuclear translocation of both STAT1 and STAT2, effectively blocking the cellular antiviral response. nih.gov
Human Cell Lines (e.g., SH-SY5Y) for Comparative Analysis of Antagonistic Effects
To perform comparative analyses and to study aspects of viral pathogenesis that may have broader implications, human cell lines are also employed. The human neuroblastoma cell line SH-SY5Y is particularly useful for investigating the neurological symptoms associated with porcine rubulavirus infection, such as meningoencephalitis. scielo.br
Research using SH-SY5Y cells has shown that PoRV replication at high titers can inhibit the transcription of several key components of the IFN pathway. scielo.brresearchgate.net The V protein is thought to be a primary driver of this inhibition. scielo.br Furthermore, studies in human 293T cells have confirmed that the LPMV-V protein binds to human STAT2, indicating a conserved mechanism of IFN antagonism across species. nih.gov These findings from human cell lines provide valuable insights into the fundamental mechanisms of rubulavirus V protein function and its interaction with conserved cellular pathways. nih.govresearchgate.net
In Vivo Research Models for Understanding V Protein Contribution
While in vitro models are powerful, in vivo research models are essential for understanding the complex interplay between the virus, the V protein, and the host's systemic immune response in a living organism.
Experimental Infection Models in Swine for Host Response Evaluation
Experimental infection of swine, the natural host, provides the most clinically relevant model for studying porcine rubulavirus pathogenesis. veteriankey.comresearchgate.net These studies have been crucial in characterizing the clinical signs of the disease, which include neurological and respiratory distress in piglets and reproductive failure in adult pigs. nih.govveteriankey.comresearchgate.net
| Experimental Swine Model Findings for Porcine Rubulavirus | |
| Age Group | Observed Clinical Signs and Pathogenesis |
| Piglets (2-15 days old) | Sudden onset of encephalomyelitis, pneumonia, and corneal opacity, often leading to death within 48 hours of the first signs. veteriankey.com |
| Pregnant Gilts | Intranasal inoculation can lead to viral replication in maternal tissues, placental crossing, fetal death, and mummification. veteriankey.comresearchgate.net |
| Adult Boars | Infection can cause epididymitis and orchitis, leading to reduced semen quality. veteriankey.com |
| General Host Response | Infection elicits a robust immune response, with antibodies against viral proteins like HN, M, and NP. slu.senih.gov Changes in T-cell populations, including CD2+, CD4+, and CD8+ cells, are observed during infection. slu.senih.gov |
Use of Alternative Animal Models (e.g., mice) for Specific Pathway Studies
While swine models are ideal, their cost and handling requirements can be prohibitive for certain types of studies. Mice are a well-established alternative animal model for investigating specific cellular signaling pathways due to the high degree of genetic and protein-coding genome similarity with humans. researchgate.net Although the porcine immune system more closely resembles that of humans, mouse models offer advantages in terms of cost-effectiveness and the availability of a vast array of genetic tools and reagents. researchgate.netctrjournal.org
Future Directions and Research Gaps
Elucidation of V Protein Structural Dynamics and Protein-Protein Interfaces
A fundamental gap in our understanding of the PorPV V protein is the lack of a high-resolution three-dimensional structure. The V protein consists of an N-terminal domain shared with the phosphoprotein (P) and a unique C-terminal domain (CTD) that is highly conserved among paramyxoviruses. mdpi.comasm.org This CTD is cysteine-rich, coordinates zinc ions, and is crucial for its function. mdpi.comasm.org While structural models for V proteins of other paramyxoviruses like Parainfluenza virus 5 (PIV5) and measles virus exist, the specific atomic arrangement and conformational dynamics of the PorPV V protein remain undetermined. asm.org
Future research must prioritize the determination of the PorPV V protein's crystal structure. This would provide invaluable insights into how its domains are organized and how it interacts with its cellular targets. Studies on other paramyxoviruses, such as Nipah virus, have shown that the V protein's CTD is conformationally dynamic, and this flexibility is altered upon binding to host factors like MDA5. acs.org It is crucial to investigate if similar dynamic properties govern the PorPV V protein's function.
Furthermore, the specific interfaces of interaction between the V protein and its known binding partners in pigs need to be mapped at an atomic level. It is established that the PorPV V protein interacts with the viral nucleoprotein (NP) via its CTD and with the host's STAT2 protein to block interferon signaling. nih.govresearchgate.netgrafiati.com The C-terminal 18 amino acids of the V protein are known to be essential for binding to STAT2. researchgate.net
| Research Objective | Proposed Methodologies | Rationale |
| Determine 3D structure of full-length PorPV V protein | X-ray crystallography, Cryo-electron microscopy (Cryo-EM) | Provide the first atomic model, revealing key structural features and potential drug target sites. |
| Analyze V protein conformational dynamics | Hydrogen-deuterium exchange mass spectrometry (HDX-MS), Molecular dynamics (MD) simulations | Understand the protein's flexibility and how its structure changes upon interacting with binding partners. acs.orgrcsb.org |
| Map V-NP protein interaction interface | Co-crystallization, Nuclear Magnetic Resonance (NMR) spectroscopy, Site-directed mutagenesis | Elucidate the precise residues involved in the V-NP complex, which is essential for viral replication. |
| Define the V-STAT2 protein interaction interface | Co-immunoprecipitation followed by mass spectrometry, Yeast two-hybrid screening, Structural modeling | Detail the molecular basis of interferon evasion, identifying the key contacts that disrupt the host's antiviral response. researchgate.net |
This table outlines future research goals for understanding the structural biology of the PorPV V protein.
Elucidating these structural details will not only clarify the mechanisms of V protein function but also pave the way for structure-based design of antiviral drugs that could disrupt these critical protein-protein interactions.
Investigation of V Protein Role in Autophagy Modulation and Other Cellular Processes
The current understanding of the PorPV V protein's function is largely confined to its role as an antagonist of the type I interferon pathway. researchgate.net However, V proteins from other paramyxoviruses are known to be multifunctional, manipulating a variety of host cellular processes to the virus's advantage, including apoptosis, cell cycle regulation, and NF-κB signaling. frontiersin.orgnih.govasm.org A significant research gap exists regarding the PorPV V protein's potential involvement in these pathways, particularly in the modulation of autophagy.
Autophagy is a fundamental cellular degradation and recycling process that viruses can either exploit for replication or must subvert to avoid being destroyed. frontiersin.orgnih.gov For instance, the V protein of the Canine Distemper Virus, another paramyxovirus, actively induces autophagy to enhance its own replication. mdpi.com Conversely, other viruses have evolved mechanisms to block autophagy. nih.gov Whether PorPV infection induces or inhibits autophagy, and the specific role the V protein plays in this process, is currently unknown. This represents a critical area for future inquiry.
Future studies should aim to determine if the PorPV V protein interacts with key components of the autophagy machinery, such as Beclin-1, ATG5, or LC3. Investigating whether V protein expression alone is sufficient to trigger or suppress autophagic flux would be a crucial first step.
| Research Question | Potential Experimental Approach | Expected Outcome |
| Does PorPV infection modulate autophagy in host cells? | Monitor LC3 conversion (LC3-I to LC3-II) by Western blot, Quantify autophagosomes by fluorescence microscopy (GFP-LC3) and electron microscopy. nih.gov | Determine if PorPV is a pro-autophagic or anti-autophagic virus. |
| Does the V protein directly interact with autophagy-related proteins? | Co-immunoprecipitation, Pull-down assays using recombinant V protein and lysates from porcine cells. | Identify direct binding partners of the V protein within the autophagy pathway. |
| What is the functional consequence of V protein-mediated autophagy modulation? | Compare replication of wild-type PorPV vs. a V-deficient mutant in cells treated with autophagy inducers (rapamycin) or inhibitors (3-methyladenine). nih.gov | Clarify if autophagy modulation by the V protein benefits or hinders viral replication. |
| Does the V protein interfere with other cellular pathways? | Analyze apoptosis (caspase activation) and NF-κB pathway activation (p65 nuclear translocation) in cells expressing the V protein. nih.govasm.org | Broaden the understanding of the V protein's function beyond interferon antagonism. |
This table details proposed research to explore the PorPV V protein's role in cellular processes like autophagy.
Uncovering the V protein's role in autophagy and other cellular pathways will provide a more complete picture of its function as a virulence factor and could reveal novel targets for therapeutic intervention.
Understanding V Protein Contribution to Cross-Species Transmission Potential
Porcine rubulavirus is believed to be a zoonotic virus that originated in bats and spilled over into swine populations. slu.senih.gov While the virus causes significant disease in pigs, and antibodies have been detected in various other mammals like cats, rabbits, and rats, overt clinical disease appears to be restricted to swine. iastate.edu This suggests the existence of a species barrier that limits the virus's host range. The V protein, as a primary modulator of the host's innate immune response, is a prime candidate for being a key determinant of this host tropism. uu.nlresearchgate.net
The ability of a paramyxovirus to infect a new host is often dependent on how effectively its V protein can counteract the interferon response in that specific host. nih.gov For example, the V protein of the bat-derived Mapuera rubulavirus can inhibit interferon signaling in cells from a wide variety of mammalian species, indicating a broad potential host range. grafiati.comnih.gov In contrast, the PorPV V protein's ability to antagonize the immune systems of species other than pigs is largely uninvestigated.
A major research gap is the lack of comparative studies on the PorPV V protein's activity across different species. Future research should focus on dissecting the molecular interactions between the PorPV V protein and key immune components from different host species, including its natural reservoir (bats), its current host (pigs), and potential spillover hosts (humans).
| Research Focus | Experimental Strategy | Significance |
| Cross-species IFN antagonism | Test the ability of PorPV V protein to block interferon-stimulated gene expression in cell lines from different species (porcine, human, bat). | Determine the host-specificity of the V protein's primary immune evasion function. nih.gov |
| Comparative interaction analysis | Compare the binding affinity of PorPV V protein to STAT2 and MDA5 proteins from pigs, bats, and humans using in vitro binding assays. researchgate.netpnas.org | Identify molecular barriers to cross-species transmission at the protein-protein interaction level. |
| Role of V protein in host range in vivo | (Contingent on appropriate models) Evaluate the pathogenicity of wild-type PorPV versus a V-deficient mutant in a potential small animal model or bat species. | Assess the in vivo contribution of the V protein to overcoming species barriers. |
| Surveillance and evolution | Sequence the V gene from diverse PorPV isolates and from any related viruses found in bats or other species. | Track the evolution of the V protein and identify mutations that might alter its host range or virulence. |
This table highlights future research directions to understand the V protein's role in the cross-species potential of PorPV.
Understanding the molecular determinants within the V protein that govern host range is crucial for assessing the risk of future zoonotic transmission to other species, including humans, and for the surveillance of emerging viral threats.
Q & A
Basic Research Questions
Q. What is the primary mechanism by which the porcine rubulavirus (PoRV) V protein inhibits host interferon (IFN) signaling?
- Methodological Answer : The V protein antagonizes IFN signaling by forming a ubiquitin ligase complex with cellular components (e.g., DDB1, Cullin4A) to degrade STAT proteins. For example, PoRV V binds STAT2, preventing its nuclear translocation and blocking transcriptional activation of IFN-stimulated genes (ISGs) . Comparative studies with mumps virus V protein show that STAT1 and STAT3 degradation involves distinct residues (e.g., E95D mutation disrupts STAT3 binding while preserving STAT1 targeting) . Experimental validation includes immunoprecipitation assays and STAT nuclear localization tracking via confocal microscopy.
Q. How can researchers design experiments to validate the role of V protein in IFN evasion?
- Methodological Answer :
- Knockout Models : Generate recombinant PoRV lacking the V protein (V-minus) and compare IFN suppression in wild-type vs. mutant strains using qPCR for ISGs (e.g., MX1, OAS1) .
- STAT Degradation Assays : Treat infected cells with proteasome inhibitors (e.g., MG-132) to confirm STAT degradation is proteasome-dependent .
- Co-Immunoprecipitation (Co-IP) : Verify physical interactions between V protein and STATs in HEK293T cells transfected with V and STAT expression plasmids .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in STAT protein targeting across rubulaviruses?
- Methodological Answer :
- Comparative Mutagenesis : Introduce point mutations (e.g., E95D in mumps V protein) into PoRV V and assess STAT1/STAT2/STAT3 degradation via Western blot .
- Host-Specificity Studies : Compare STAT degradation efficiency in porcine vs. human cell lines to identify host factors influencing V protein activity .
- Structural Analysis : Use cryo-EM or X-ray crystallography to map STAT-binding domains in V proteins from PoRV, mumps, and parainfluenza viruses .
Q. How does the V protein balance viral replication and immune evasion in vivo?
- Methodological Answer :
- In Vivo Models : Infect STAT1/STAT3 knockout pigs with wild-type PoRV and monitor viral load (via RT-qPCR) and clinical outcomes (e.g., neurological symptoms, reproductive failure) .
- Transcriptomic Profiling : Perform RNA-seq on infected tissues to identify pathways dysregulated by V-mediated STAT degradation (e.g., apoptosis, cytokine signaling) .
- Persistence Studies : Establish persistent PoRV infections in cell culture and track viral RNA/protein expression dynamics using Northern blot and pulse-chase assays .
Q. What residues in the V protein are critical for STAT degradation and viral fitness?
- Methodological Answer :
- Cys/Trp Motif Analysis : Mutate conserved residues (e.g., Cys cluster or Trp motif in the P/V common region) and assess STAT degradation via Western blot .
- Reverse Genetics : Generate recombinant PoRV with targeted V protein mutations and quantify replication efficiency in IFN-competent vs. IFN-deficient cells .
- Plaque Phenotyping : Compare plaque sizes of wild-type and mutant viruses to link STAT targeting to cytopathic effects .
Q. How does PoRV V protein evade host immunity compared to other rubulaviruses?
- Methodological Answer :
- Cross-Species Studies : Express V proteins from PoRV, mumps, and parainfluenza virus 5 (PIV5) in heterologous systems and compare STAT degradation profiles .
- IFN Sensitivity Assays : Pre-treat cells with IFN-α/β before infection and measure viral titers to quantify evasion efficiency .
- Phylogenetic Analysis : Align V protein sequences from rubulaviruses to identify conserved vs. divergent regions linked to immune evasion .
Challenges and Methodological Considerations
Q. How can researchers address the high mutation rate of PoRV in experimental design?
- Methodological Answer :
- Deep Sequencing : Perform whole-genome sequencing of viral populations after serial passages to identify adaptive mutations in the V protein .
- Error-Prone PCR : Introduce controlled mutations into the V gene to simulate natural variation and assess functional impacts .
- Long-Term Co-Culture : Maintain PoRV in primary porcine cells under immune pressure (e.g., IFN-γ) to study V protein evolution .
Q. What models best recapitulate PoRV-induced neuropathology and reproductive failure?
- Methodological Answer :
- Porcine Gilts : Intranasal or intrauterine inoculation of pregnant gilts to study transplacental transmission and fetal mortality .
- 3D Neurospheroids : Use porcine neural organoids to model meningoencephalitis and assess V protein’s role in neuroinvasion .
- Semen Analysis : Quantify viral shedding in semen from infected boars using RT-qPCR and correlate with sperm motility defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
